molecular formula C8H12N2O B580391 (6-Methoxy-4-methylpyridin-3-yl)methanamine CAS No. 1355177-23-9

(6-Methoxy-4-methylpyridin-3-yl)methanamine

Cat. No.: B580391
CAS No.: 1355177-23-9
M. Wt: 152.197
InChI Key: SANYGAKFFAFTLD-UHFFFAOYSA-N
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Description

(6-Methoxy-4-methylpyridin-3-yl)methanamine: is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring a methoxy group at the 6-position, a methyl group at the 4-position, and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-4-methylpyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-4-methylpyridine.

    Functional Group Introduction: The methanamine group is introduced at the 3-position through a series of reactions, including nitration, reduction, and amination.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Methoxy-4-methylpyridin-3-yl)methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (6-Methoxy-4-methylpyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various medical conditions.

    Diagnostic Tools: It may be used in the development of diagnostic tools and assays.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It is investigated for its potential use in agricultural applications, such as pesticides and growth regulators.

Mechanism of Action

The mechanism of action of (6-Methoxy-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine: This compound is similar but lacks the methyl group at the 4-position.

    (6-Methoxy-2-methylpyridin-3-yl)methanamine: This compound has a methyl group at the 2-position instead of the 4-position.

Uniqueness: (6-Methoxy-4-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(6-methoxy-4-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANYGAKFFAFTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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